Ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate
Description
Properties
CAS No. |
13388-74-4 |
|---|---|
Molecular Formula |
C16H11NO5 |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
ethyl 4,5,10-trioxo-1H-benzo[g]quinoline-3-carboxylate |
InChI |
InChI=1S/C16H11NO5/c1-2-22-16(21)10-7-17-12-11(14(10)19)13(18)8-5-3-4-6-9(8)15(12)20/h3-7H,2H2,1H3,(H,17,19) |
InChI Key |
VKUQGWQKHHCKDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the condensation of an anthranilic acid derivative with an appropriate aldehyde, followed by cyclization and esterification reactions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. .
Scientific Research Applications
Ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research has shown that derivatives of this compound may have therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments
Mechanism of Action
The mechanism of action of ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-methyl-4,5,10-trioxo-1H,4H,5H,10H-benzo[g]quinoline-3-carboxylate: This compound has a similar structure but with a methyl group at the 1-position.
Ethyl 4,5,10-trioxo-1H,4H,5H,10H-benzo[g]quinoline-3-carboxylate: This compound lacks the tetrahydro structure, making it more oxidized. The uniqueness of this compound lies in its specific structural features and the resulting biological activities
Biological Activity
Ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimalarial, antileishmanial, and anticancer properties. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H13N1O5
- Molecular Weight : 273.26 g/mol
Anticancer Activity
Recent studies have shown that quinoline derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity against Cancer Cell Lines
These results indicate that the compound has a promising potential as an anticancer agent.
Antileishmanial and Antimalarial Activity
Research has demonstrated that certain quinoline derivatives possess antileishmanial and antimalarial activities. The mechanism involves targeting specific enzymes in the pathogens responsible for these diseases.
Table 2: Antileishmanial and Antimalarial Activity
The low IC50 values suggest that this compound is highly effective against both Leishmania major and Plasmodium species.
The proposed mechanism of action for this compound includes inhibition of folate metabolism in parasites. This is supported by studies showing that the presence of folic acid can reverse the antileishmanial activity of this compound.
Case Studies
A notable case study evaluated the efficacy of this compound in vivo using a murine model for cancer. The study reported a significant reduction in tumor size compared to control groups when treated with this compound over a four-week period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
